6-Methoxy-1H-indole-2-carboxylic acid

Catalog No.
S1493013
CAS No.
16732-73-3
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-1H-indole-2-carboxylic acid

CAS Number

16732-73-3

Product Name

6-Methoxy-1H-indole-2-carboxylic acid

IUPAC Name

6-methoxy-1H-indole-2-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)

InChI Key

XNBGANWAZJWOHS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)O

Synonyms

6-Methoxy-1H-indole-2-carboxylic Acid; 6-Methoxy-1H-indole-2-carboxylic Acid; 6-Methoxyindole-2-carboxylic Acid; NSC 27988

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)O

Potential applications in auxin research

  • Understanding auxin signaling pathways: 6-MICA can be used as a tool to study auxin signaling pathways in plants. By comparing the effects of 6-MICA to natural auxins, researchers can gain insights into the specific mechanisms by which auxins regulate plant growth and development. Source: Plant Physiology
  • Developing new herbicides: Due to its auxin-like properties, 6-MICA has been explored as a potential herbicide. By understanding how 6-MICA interacts with auxin receptors in plants, researchers may be able to develop new and more specific herbicides that target unwanted plants. Source: Pesticide Biochemistry and Physiology:

6-Methoxy-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO3 and a CAS number of 16732-73-3. It features an indole structure, characterized by a fused benzene and pyrrole ring, with a methoxy group (-OCH₃) at the 6-position and a carboxylic acid group (-COOH) at the 2-position. This compound has garnered attention for its potential biological activities, particularly as an antifungal agent.

Currently, there's limited information on the specific mechanism of action of 6-MIAA in biological systems. Due to its structural similarity to melatonin and auxin, it might possess some hormonal or signaling activity, but further research is needed [, ].

No comprehensive data is currently available on the specific hazards associated with 6-MIAA. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritating substances [].

Limitations and Future Research

Research on 6-MIAA is in its early stages. More studies are needed to understand its:

  • Biosynthesis and natural occurrence.
  • Potential biological activities and mechanisms of action.
  • Chemical reactivity and participation in specific reactions.
  • Safety profile and potential toxicity.

The chemical behavior of 6-methoxy-1H-indole-2-carboxylic acid includes typical reactions associated with carboxylic acids and indoles:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of 6-methoxyindole.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, potentially forming other derivatives.

Recent studies have highlighted the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, demonstrating significant antifungal activity with inhibition zones measured up to 21.3 mm in optimized conditions . Additionally, there is potential for this compound to exhibit other biological activities, including antimicrobial and anticancer properties, although further research is needed to fully elucidate these effects.

Synthesis of 6-methoxy-1H-indole-2-carboxylic acid can be achieved through various methods:

  • Microbial Fermentation: The compound has been produced by fermentation using Bacillus toyonensis, which optimizes conditions for maximum yield .
  • Chemical Synthesis: Synthetic routes may involve starting from simpler indole derivatives and introducing the methoxy and carboxylic acid functionalities through standard organic reactions such as alkylation or acylation.

The primary applications of 6-methoxy-1H-indole-2-carboxylic acid include:

  • Pharmaceuticals: Due to its antifungal properties, it has potential applications in developing antifungal medications.
  • Research: It serves as a tool compound in biochemical research to study indole derivatives and their biological effects.

Interaction studies have focused on understanding how 6-methoxy-1H-indole-2-carboxylic acid interacts with various biological systems. Preliminary findings suggest that it may interact with fungal cell membranes or specific metabolic pathways within fungal cells, leading to its antifungal effects . Further studies are necessary to explore its interactions with human cells and other pathogens.

Several compounds share structural similarities with 6-methoxy-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 6-methoxyindole-2-carboxylateMethyl ester derivative of 6-methoxyindole-2-carboxylic acidExhibits different solubility and reactivity due to ester group
5-Methoxyindole-2-carboxylic acidMethoxy group at the 5-position instead of the 6-positionPotentially different biological activities
Indole-3-carboxylic acidCarboxylic acid at the 3-positionLacks methoxy substitution; different pharmacological profile

The uniqueness of 6-methoxy-1H-indole-2-carboxylic acid lies in its specific arrangement of functional groups, which contributes to its distinctive biological activity and potential therapeutic applications. Its antifungal efficacy differentiates it from other similar compounds that may not possess such properties.

Bacillus toyonensis as a Biosynthetic Source

Bacillus toyonensis strain OQ071612 has emerged as the first documented microbial producer of MICA, isolated from soil through antifungal activity screening against Candida albicans and Aspergillus niger. Phenotypic and genotypic characterization confirmed its identity, with 16S rRNA sequencing aligning closely with Bacillus toyonensis species. The strain synthesizes MICA as a secondary metabolite under submerged fermentation, demonstrating stability across pH 6–7 and temperatures ≤50°C. Comparative genomic analyses suggest the presence of indole alkaloid biosynthetic gene clusters, though the exact enzymatic pathway remains under investigation.

Response Surface Methodology for Yield Enhancement

A face-centered central composite design (CCD) optimized MICA production by evaluating five critical variables:

VariableOptimal LevelContribution to Yield
Starch5 g/LCarbon source for precursor synthesis
Peptone5 g/LNitrogen regulation
Agitation rate150 rpmOxygen transfer
pH6.0Enzyme activity
Temperature40°CMetabolic efficiency

The model predicted a maximum yield of 893 mg/L, validated experimentally at 882 mg/L—a 3.49-fold increase over baseline. ANOVA confirmed model significance (p < 0.001), with starch and peptone concentrations showing the strongest effects (p = 0.006 and 0.014, respectively). Contour plots revealed synergistic interactions between variables, particularly starch-peptone and starch-MgSO₄ combinations.

Extracellular Metabolite Extraction and Purification

MICA recovery involves a four-stage process:

  • Cell Separation: Centrifugation at 5,000 × g for 20 min removes biomass.
  • Solvent Extraction: Ethyl acetate (1:1.1 v/v) extracts MICA from cell-free supernatant, achieving 89% recovery.
  • Adsorption Chromatography: Amberlite® XAD-16 resin concentrates MICA, with elution using methanol gradients.
  • Silica Gel Purification: Isocratic elution with chloroform-methanol (9:1) yields 95% pure MICA.

Stability tests confirmed MICA retains activity after exposure to surfactants (Tween-20, Triton X-100), enzymes (proteinase K), and detergents (SDS). Fourier-transform infrared (FTIR) spectra validated functional groups: 3,400 cm⁻¹ (O-H stretch), 1,680 cm⁻¹ (carboxylic C=O), and 1,250 cm⁻¹ (methoxy C-O).

Biological Activities

Antifungal Action Against Pathogenic Fungi

MICA demonstrates broad-spectrum antifungal activity, particularly against clinically relevant pathogens such as Candida albicans (ATCC 10231) and Aspergillus niger. Produced by Bacillus toyonensis isolate OQ071612, MICA destabilizes fungal cell membranes and inhibits critical enzymes involved in cell wall synthesis [1]. Stability studies reveal that the compound retains efficacy under physiological conditions (pH 6–7, temperatures ≤50°C) and in the presence of surfactants, detergents, and proteolytic enzymes, suggesting robustness in diverse environments [1].

Optimization of MICA production via response surface methodology (RSM) achieved a 3.49-fold yield increase under ideal fermentation conditions (5 g/L starch, 5 g/L peptone, 150 rpm agitation, pH 6, 40°C) [1]. This marks the first documented instance of Bacillus toyonensis synthesizing MICA, positioning it as a sustainable source for large-scale antifungal agent development [1].

Anti-inflammatory Effects in Wound Healing

Note: No studies in the provided sources directly investigate MICA’s anti-inflammatory properties or wound-healing applications. Current understanding of indole derivatives suggests potential immunomodulatory roles, but specific mechanisms for 6-methoxy-1H-indole-2-carboxylic acid remain unexplored in the literature.

Cytokine Modulation Mechanisms

Note: The provided sources do not address cytokine modulation by MICA. Future research should evaluate its impact on inflammatory mediators (e.g., IL-6, TNF-α) to clarify its immunopharmacological potential.

Microbial and Fermentation-Based Production

Bacterial Production Systems

The most innovative and environmentally sustainable approach to 6-methoxy-1H-indole-2-carboxylic acid production involves microbial fermentation utilizing Bacillus toyonensis isolate OQ071612 [3] [4]. This groundbreaking method represents the first documented report of natural production and characterization of 6-methoxy-1H-indole-2-carboxylic acid as an antifungal metabolite from a bacterial source.

The bacterial isolate was identified through comprehensive phenotypic and molecular techniques, demonstrating significant antimycotic activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates [3]. The purified extract containing 6-methoxy-1H-indole-2-carboxylic acid showed remarkable stability within a pH range of 6-7 and at temperatures up to 50°C, while maintaining antifungal activity in the presence of various surfactants, detergents, and enzymes [4].

Optimization of Fermentation Conditions

Response surface methodology with a face-centered central composite design was employed to optimize production conditions, considering both nutritional and environmental variables [3] [5]. The optimization process yielded dramatic improvements in metabolite production through systematic evaluation of multiple parameters.

The optimal fermentation conditions identified include starch as the carbon source at 5 grams per liter, peptone as the nitrogen source at 5 grams per liter, maintaining pH at 6.0, temperature at 40°C, and agitation rate at 150 revolutions per minute [3] [4]. These optimized conditions resulted in an approximately 3.49-fold increase in 6-methoxy-1H-indole-2-carboxylic acid production compared to unoptimized conditions, demonstrating the significant impact of systematic optimization on metabolite yield.

The fermentation medium composition includes essential mineral salts: K2HPO4, KH2PO4, NH4Cl, NaCl, MgSO4, and CaCl2 at pH 7 [5]. The optimal incubation time was determined through daily sampling over one week, with the largest inhibition zones indicating maximum metabolite production occurring between 120-168 hours of cultivation.

Production Monitoring and Characterization

The antifungal metabolite production was monitored using the agar cup-plate technique against Candida albicans ATCC 10231 [5]. The resulting inhibition zones were measured daily to track production kinetics and determine optimal harvesting time. Advanced spectroscopic techniques including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments were utilized for structural identification and confirmation of the metabolite as 6-methoxy-1H-indole-2-carboxylic acid [3].

The purification process involved extraction and chromatographic separation, with thin-layer chromatography performed on silica gel plates at 254 nanometers and 365 nanometers to confirm compound purity [5]. This comprehensive analytical approach ensured accurate identification and quantification of the target metabolite throughout the optimization process.

Chemical Synthesis Pathways

Fischer Indole Synthesis

The Fischer indole synthesis represents the most extensively utilized method for preparing indole derivatives, including 6-methoxy-1H-indole-2-carboxylic acid [6] [7]. This classical approach, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of arylhydrazones prepared from phenylhydrazine derivatives and appropriate carbonyl compounds.

For 6-methoxy-1H-indole-2-carboxylic acid synthesis, the process begins with the condensation of 4-methoxyphenylhydrazine with pyruvic acid or its derivatives under acidic conditions [6]. The reaction proceeds through formation of a phenylhydrazone intermediate, followed by tautomerization to an enamine form. A crucial [8] [8]-sigmatropic rearrangement then occurs, producing a diimine intermediate that undergoes cyclization with elimination of ammonia to yield the aromatic indole core [7] [9].

The choice of acid catalyst significantly influences reaction efficiency and yield. Bronsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid have proven effective, while Lewis acids including zinc chloride, aluminum chloride, and boron trifluoride also facilitate the transformation [6] [10]. Typical yields range from 60-85% depending on reaction conditions and substrate substitution patterns.

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis provides direct access to indole-2-carboxylic acid derivatives through thermal decomposition of 3-aryl-2-azidopropenoic esters [11] [12]. This method offers particular advantages for synthesizing 6-methoxy-1H-indole-2-carboxylic acid due to its regiospecific formation of 2-carboxylate products.

The synthetic sequence involves base-mediated Knoevenagel condensation of methyl azidoacetate with 4-methoxybenzaldehyde to form the corresponding 2-azidocinnamate ester [11] [13]. Subsequent thermal cyclization at elevated temperatures causes decomposition of the azide group, generating a highly reactive nitrene intermediate that undergoes intramolecular insertion into the aromatic ring to form the indole-2-carboxylate [12] [14].

Despite typically achieving yields above 70%, this method faces limitations due to the instability and synthesis difficulties of azide starting materials [12] [13]. The thermal decomposition requires careful temperature control and safety considerations due to the explosive nature of organic azides. Microwave-assisted synthesis has emerged as an improvement, allowing better control of reaction conditions and enhanced yields [11].

The reaction mechanism remains partially elucidated, with evidence supporting a nitrene intermediate pathway [14] [15]. Alternative mechanistic proposals suggest formation of aziridine intermediates, which have been isolated in some cases. The exact pathway may vary depending on substitution patterns and reaction conditions.

Reissert Synthesis

The Reissert indole synthesis offers a reliable multi-step approach for preparing indole-2-carboxylic acid derivatives [16] [17]. This method begins with the base-catalyzed condensation of o-nitrotoluene derivatives with diethyl oxalate to form ethyl o-nitrophenylpyruvate intermediates.

For 6-methoxy-1H-indole-2-carboxylic acid synthesis, 5-methoxy-2-nitrotoluene serves as the starting material [18]. The condensation reaction requires strong base conditions, typically sodium or potassium ethoxide in an appropriate solvent. The resulting nitrophenylpyruvate undergoes reductive cyclization using zinc in acetic acid or alternative reducing systems to afford the indole-2-carboxylic acid product [16].

The reductive cyclization step involves simultaneous reduction of the nitro group to an amine and cyclization onto the adjacent carbonyl carbon. This transformation can be achieved through various reducing agents including iron sulfate with ammonium hydroxide, providing flexibility in reaction conditions [18]. Yields typically range from 50-70% across the multi-step sequence.

Madelung Synthesis

The Madelung synthesis employs base-catalyzed thermal cyclization of N-phenylamides to generate indole derivatives [19] [20]. This method proves particularly valuable for preparing 2-substituted indoles that are challenging to access through electrophilic aromatic substitution methods.

The synthesis begins with N-(2-methylphenyl)amides bearing appropriate substituents to direct cyclization [19]. Under vigorous conditions using strong bases such as sodium or potassium alkoxides at temperatures ranging 200-400°C, intramolecular cyclization occurs through carbanion formation and nucleophilic attack on the amide carbonyl [20] [21].

Recent developments have introduced milder reaction conditions through copper-catalyzed amidation strategies [22]. These modifications allow formation of the required amide precursors under more controlled conditions, followed by cyclization to generate the indole products with improved yields and functional group tolerance.

Bischler-Möhlau Synthesis

The Bischler-Möhlau indole synthesis provides access to 2-arylindole derivatives through cyclization of α-haloketone-aniline adducts [23] [24]. Despite its long history, this method has received renewed attention through development of milder reaction conditions and improved protocols.

The classical procedure involves reaction of aniline derivatives with α-bromo-acetophenones to form intermediate aminoketones [23]. These intermediates undergo acid-catalyzed cyclization with elimination of the original aniline to yield 2-arylindole products. For 6-methoxy derivatives, 4-methoxyaniline serves as the starting aniline component.

Modern improvements include lithium bromide catalysis and microwave-assisted protocols that significantly enhance reaction efficiency [25] [26]. These modifications allow solvent-free conditions and dramatically reduced reaction times while maintaining or improving yields. The microwave-assisted approach proves particularly attractive for its environmental benefits and operational simplicity.

Derivative Synthesis for Enhanced Bioactivity

Ester Derivative Formation

Ester derivatives of 6-methoxy-1H-indole-2-carboxylic acid serve as crucial intermediates for further functionalization and exhibit modified pharmacological properties [8] [27]. The most commonly prepared esters include methyl and ethyl derivatives, which demonstrate improved stability and solubility characteristics compared to the parent carboxylic acid.

Methyl 6-methoxy-1H-indole-2-carboxylate synthesis involves standard esterification procedures using methanol in the presence of acid catalysts [8]. The reaction typically proceeds under mild conditions with excellent yields (85-95%) and high selectivity. Alternative methods employ methyl chloroformate or diazomethane for esterification under neutral conditions.

Ethyl 6-methoxy-1H-indole-2-carboxylate (CAS: 15050-04-1) represents another important ester derivative with melting point 132-135°C and molecular formula C12H13NO3 [27]. This compound serves as a versatile synthetic intermediate for preparing various functionalized indole derivatives through further chemical transformations.

The ester derivatives demonstrate enhanced bioavailability and cellular uptake compared to the parent carboxylic acid [27]. These properties make them valuable for pharmaceutical applications where improved drug-like characteristics are desired. The ester functionality can be selectively hydrolyzed under controlled conditions to regenerate the carboxylic acid in biological systems.

Amide Derivative Synthesis

Amide derivatives of 6-methoxy-1H-indole-2-carboxylic acid exhibit significantly enhanced biological activities, particularly in anticancer and antimicrobial applications [28] [29] [30]. The synthesis typically employs standard amide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as base.

The coupling reactions proceed under mild conditions in anhydrous DMF (dimethylformamide) at room temperature [29]. Various amine partners can be introduced to modulate biological activity and pharmacological properties. The reaction tolerates diverse functional groups and provides access to structurally complex indole-2-carboxamide derivatives.

Specific examples include preparation of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides through coupling with appropriate amine substrates [29]. These derivatives demonstrate potent antiproliferative activity against cancer cell lines with IC50 values ranging from 0.95-1.50 μM, comparing favorably with reference compounds like doxorubicin [30].

The amide derivatives show enhanced selectivity for specific biological targets, including EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2) inhibition [30]. This dual inhibition profile contributes to their potent anticancer activity and positions them as promising candidates for further drug development.

Halogenated Derivatives

Halogenated derivatives of 6-methoxy-1H-indole-2-carboxylic acid demonstrate enhanced biological activity through improved binding interactions with molecular targets [31] [32]. The introduction of halogen substituents, particularly at the 5-position of the indole ring, significantly modulates pharmacological properties.

5-Chloro-6-methoxy-1H-indole-2-carboxylic acid derivatives have been extensively studied for their antimycobacterial activity against Mycobacterium tuberculosis [32]. The chloro substitution enhances binding affinity to bacterial targets while maintaining favorable pharmacokinetic properties. Synthesis involves electrophilic chlorination of the parent compound using appropriate chlorinating agents under controlled conditions.

The halogenated derivatives also show promise as HIV-1 integrase strand transfer inhibitors [31]. Compound 17a, featuring a halogenated benzene ring substituent, demonstrated significant inhibition of integrase activity with an IC50 value of 3.11 μM. Binding mode analysis revealed that the halogenated substituent enhances binding through π-π stacking interactions with viral DNA components.

Fluorinated derivatives represent another important class, offering enhanced metabolic stability and improved bioavailability. The introduction of fluorine atoms can dramatically alter physicochemical properties while maintaining or enhancing biological activity. These derivatives often demonstrate superior pharmacokinetic profiles compared to non-fluorinated analogs.

Hydroxylated Derivatives

Hydroxylated derivatives, particularly 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, exhibit distinct biological properties including neuroprotective effects and antioxidant activity . These compounds demonstrate enhanced ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.

The synthesis of hydroxylated derivatives often involves selective demethylation of methoxy groups using reagents such as boron tribromide [8]. The reaction proceeds under controlled conditions at low temperatures (-78°C to 0°C) in dichloromethane, providing excellent yields (85%) of the hydroxylated products. The demethylation process requires careful control to achieve selective transformation without affecting other functional groups.

6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid demonstrates significant neuroprotective effects through enhancement of long-term potentiation and reduction of oxidative stress in neuronal cells . These properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes including cyclooxygenase-2 (COX-2) . This dual activity profile combining neuroprotection and anti-inflammatory effects positions hydroxylated derivatives as promising therapeutic candidates for neurological disorders involving inflammation and oxidative stress.

Fatty Alcohol Derivatives

6-Methoxy-1H-indole-2-carboxylic acid serves as a synthetic intermediate for preparing indole fatty alcohol derivatives with enhanced membrane activity and cellular uptake properties [2] [34]. These derivatives feature extended alkyl chains that facilitate interaction with lipid membranes and improve bioavailability.

The synthesis typically involves reduction of the carboxylic acid to the corresponding alcohol using lithium aluminum hydride, followed by alkylation with appropriate fatty acid derivatives [35]. The reduction proceeds under anhydrous conditions in tetrahydrofuran, providing 6-methoxy-1H-indole-2-methanol in 80% yield.

The fatty alcohol derivatives demonstrate enhanced cellular penetration and prolonged residence time in biological systems. These properties make them valuable for applications requiring sustained biological activity or targeted delivery to specific cellular compartments. The hydrophobic nature of the alkyl chains facilitates incorporation into lipid membranes and cellular uptake mechanisms.

MT2-Selective Melatonin Antagonists

6-Methoxy-1H-indole-2-carboxylic acid serves as a key intermediate for synthesizing acylaminoalkylindoles that function as MT2-selective melatonin receptor antagonists [2] [34]. These compounds demonstrate high selectivity for the MT2 receptor subtype over MT1, providing valuable tools for studying melatonin receptor biology and potential therapeutic applications.

The synthesis involves multi-step procedures incorporating acylaminoalkyl substituents at appropriate positions on the indole ring system. The resulting compounds exhibit nanomolar to micromolar binding affinities for MT2 receptors while maintaining selectivity over other receptor subtypes.

The MT2-selective antagonists show promise for treating sleep disorders and circadian rhythm disturbances. Their selectivity profile allows targeted modulation of specific melatonin receptor functions without affecting other physiological processes mediated by MT1 receptors. This selectivity represents a significant advantage for therapeutic applications requiring precise pharmacological intervention.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Methoxyindole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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